molecular formula C19H22ClN3O3 B252146 N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide

N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide

Cat. No. B252146
M. Wt: 375.8 g/mol
InChI Key: FNIRXGYCIXIAOL-UHFFFAOYSA-N
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Description

N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "Compound X" for the purpose of brevity.

Mechanism of Action

The mechanism of action of Compound X involves its ability to modulate various signaling pathways in the body. Specifically, Compound X has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Compound X has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in the body. These effects include the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. Additionally, Compound X has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its specificity for certain signaling pathways, which allows for targeted research. Additionally, the synthesis of Compound X is relatively straightforward, making it readily available for research purposes. However, one limitation of using Compound X in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for research related to Compound X. One direction is the development of more potent and selective analogs of Compound X for use in cancer treatment and neuroprotection. Another direction is the investigation of the potential synergistic effects of Compound X with other compounds, such as chemotherapy drugs or other neuroprotective agents. Additionally, the potential use of Compound X in combination therapy for the treatment of inflammatory diseases should be explored.

Synthesis Methods

The synthesis of Compound X involves several steps, including the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then reacted with 3-aminopropylamine to form N-{3-[2-(4-chloro-3-methyl-phenoxy)-acetylamino]-propyl}-4-chloro-3-methylbenzamide. Finally, this compound is reacted with 6-methyl-nicotinoyl chloride to form N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide.

Scientific Research Applications

Compound X has been shown to have potential applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, Compound X has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In anti-inflammatory therapy, Compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-[3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C19H22ClN3O3/c1-13-10-16(6-7-17(13)20)26-12-18(24)21-8-3-9-22-19(25)15-5-4-14(2)23-11-15/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

FNIRXGYCIXIAOL-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC(=C(C=C2)Cl)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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